Cas no 2228668-95-7 (tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate)

tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate
- 2228668-95-7
- tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate
- EN300-1883641
-
- インチ: 1S/C14H21BrN2O3/c1-14(2,3)20-13(19)17-8-9(16)7-10-11(15)5-4-6-12(10)18/h4-6,9,18H,7-8,16H2,1-3H3,(H,17,19)
- InChIKey: SBUVMRQPXBXDOP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1CC(CNC(=O)OC(C)(C)C)N)O
計算された属性
- せいみつぶんしりょう: 344.07356g/mol
- どういたいしつりょう: 344.07356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 84.6Ų
tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883641-5.0g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 5g |
$3977.0 | 2023-06-03 | ||
Enamine | EN300-1883641-0.1g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 0.1g |
$1207.0 | 2023-09-18 | ||
Enamine | EN300-1883641-10g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 10g |
$5897.0 | 2023-09-18 | ||
Enamine | EN300-1883641-10.0g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 10g |
$5897.0 | 2023-06-03 | ||
Enamine | EN300-1883641-0.05g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1883641-0.25g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1883641-0.5g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 0.5g |
$1316.0 | 2023-09-18 | ||
Enamine | EN300-1883641-1.0g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 1g |
$1371.0 | 2023-06-03 | ||
Enamine | EN300-1883641-2.5g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1883641-1g |
tert-butyl N-[2-amino-3-(2-bromo-6-hydroxyphenyl)propyl]carbamate |
2228668-95-7 | 1g |
$1371.0 | 2023-09-18 |
tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2228668-95-7 and Product Name: Tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate
The compound with the CAS number 2228668-95-7 and the product name Tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and biochemistry. The presence of multiple functional groups, including amines, bromine substituents, and hydroxyl groups, makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, there has been a growing interest in developing novel carbamate-based compounds for their therapeutic properties. The Tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate molecule, with its unique structural features, is being explored for its potential role in modulating biological pathways. Specifically, the hydroxyl group and the bromine substituent on the aromatic ring are key regions that can interact with biological targets, making this compound a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its potential in the development of targeted therapies. The amine group at the 2-position of the propyl chain provides a site for further functionalization, allowing researchers to attach various pharmacophores that can enhance binding affinity to specific receptors or enzymes. This flexibility makes it an attractive scaffold for medicinal chemists looking to design drugs with improved efficacy and reduced side effects.
Recent studies have highlighted the importance of bromo-substituted aromatic compounds in medicinal chemistry due to their ability to act as intermediates in the synthesis of biologically active molecules. The 2-bromo-6-hydroxyphenyl moiety in this compound is particularly interesting because it can participate in various chemical reactions, including cross-coupling reactions, which are widely used in drug synthesis. These reactions allow for the introduction of additional functional groups at specific positions on the aromatic ring, thereby tailoring the compound's properties to meet specific therapeutic needs.
The tert-butyl carbamate group at the nitrogen atom serves multiple purposes in this molecule. It not only provides stability to the compound but also acts as a protecting group for the amine functionality. This is particularly useful during synthetic processes where the amine group needs to be protected from unwanted reactions while other parts of the molecule are being modified. Once the desired modifications are complete, the tert-butyl carbamate group can be easily removed under mild acidic conditions, regenerating the free amine.
Current research in this area is focused on exploring the pharmacological properties of Tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate and its derivatives. Preliminary studies suggest that this compound may have applications in treating various diseases by interacting with specific biological targets. For instance, its ability to modulate enzyme activity has been observed in vitro, indicating potential therapeutic benefits in conditions where enzyme dysregulation is a key factor.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, has been crucial in achieving these goals. These methods not only improve efficiency but also allow for greater control over the molecular structure, enabling researchers to fine-tune properties such as solubility and bioavailability.
In conclusion, Tert-butyl N-2-amino-3-(2-bromo-6-hydroxyphenyl)propylcarbamate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for researchers working on developing new drugs. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in targeted therapy and personalized medicine.
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